molecular formula C15H12O5 B6405075 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261969-67-8

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405075
CAS RN: 1261969-67-8
M. Wt: 272.25 g/mol
InChI Key: ZUXMFNUUIHHTOB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid (3-H4MCPBA) is a chemical compound with an aromatic ring structure that is widely used in scientific research. It is a white crystalline solid with a melting point of 132-134°C and a molecular weight of 250.3 g/mol. 3-H4MCPBA is a versatile compound with multiple applications in synthetic organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme responsible for the synthesis of prostaglandins, which are hormones that regulate various physiological processes. 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX by 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of physiological effects. These include anti-inflammatory, antipyretic, and analgesic effects. Additionally, 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is a useful compound for laboratory experiments due to its high purity and availability. It is also relatively inexpensive and stable, making it a cost-effective option for research. However, it is important to note that 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is highly soluble in organic solvents, which can lead to contamination of the reaction mixture if not handled properly.

Future Directions

Future research on 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% may focus on further elucidating its mechanism of action, exploring its potential applications in drug discovery, and investigating its effects on other enzymes and pathways. Additionally, further studies may be conducted to explore the potential therapeutic applications of 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95%, such as its use as an anti-inflammatory or anticancer agent. Finally, research may be conducted to investigate the potential toxicity of 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95%, as well as its interactions with other compounds and drugs.

Synthesis Methods

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a three-step process beginning with the reaction of 4-methoxycarbonylphenylacetic acid with ethyl chloroformate in the presence of sodium carbonate. This reaction yields ethyl 4-methoxycarbonylphenylacetate, which is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the hydroxylamide. Finally, the hydroxylamide is reacted with acetic anhydride in the presence of pyridine to yield 3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% as the final product.

Scientific Research Applications

3-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. It has been used in the synthesis of various organic compounds and as a starting material for the synthesis of pharmaceuticals. Additionally, it has been used in the study of enzyme kinetics and in the study of enzyme inhibitors.

properties

IUPAC Name

3-hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(14(17)18)8-13(12)16/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXMFNUUIHHTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690702
Record name 2-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-67-8
Record name 2-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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